CRF1 Receptor Binding Affinity and Selectivity: Stressin I vs. CRF and Urocortin Analogs
Stressin I demonstrates high affinity for the CRF1 receptor with a Ki of 1.5–1.7 nM, and exhibits a >130-fold selectivity for CRF1 over CRF2 (Ki = 224 nM for CRF2) [1]. In contrast, the endogenous ligand CRF has comparable affinity for both CRF1 (Ki = 11 nM) and CRF2b (Ki = 38 nM), while urocortin 1 binds both receptors with similarly high affinity (CRF1 Ki = 13 nM, CRF2b Ki = 0.97 nM). The CRF2-selective urocortin 3 shows negligible affinity for CRF1 (Ki > 200 nM) .
| Evidence Dimension | Binding affinity (Ki) and receptor selectivity |
|---|---|
| Target Compound Data | Ki (CRF1) = 1.5–1.7 nM; Ki (CRF2) = 224 nM |
| Comparator Or Baseline | CRF: Ki (CRF1) = 11 nM, Ki (CRF2b) = 38 nM; Urocortin 1: Ki (CRF1) = 13 nM, Ki (CRF2b) = 0.97 nM; Urocortin 3: Ki (CRF1) > 200 nM, Ki (CRF2b) = 3.8 nM |
| Quantified Difference | Stressin I is ~7-fold more potent at CRF1 than CRF and ~130-fold selective for CRF1 over CRF2. |
| Conditions | Competitive binding assays using [125I]astressin radioligand on cloned human CRF1 and CRF2b receptors. |
Why This Matters
This >130-fold selectivity ensures that observed in vitro and in vivo effects are attributable specifically to CRF1 activation, minimizing off-target CRF2 contributions.
- [1] Rivier J, Gulyas J, Kirby D, et al. Stressin1-A, a potent corticotropin releasing factor receptor 1 (CRF1)-selective peptide agonist. J Med Chem. 2007;50(7):1668-1674. View Source
